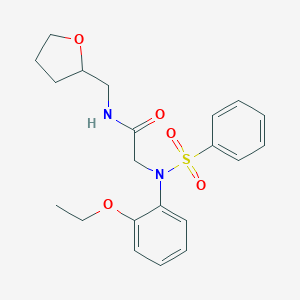![molecular formula C23H21N3O2S B298933 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DMNQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DMNQ belongs to the family of quinone compounds, which are known to exhibit a range of biological activities.
作用機序
The mechanism of action of 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the generation of ROS. 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes redox cycling, which leads to the production of superoxide anions and hydrogen peroxide. These ROS can then react with cellular components, such as DNA, proteins, and lipids, leading to oxidative damage. 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to inhibit the activity of certain enzymes, such as NADPH oxidase, which can contribute to its antioxidant activity.
Biochemical and Physiological Effects
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may contribute to its potential anticancer activity. 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It can be used to generate ROS in cells, which can be useful in studying the effects of oxidative stress. However, 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the generation of ROS by 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be non-specific, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify the mechanisms underlying its anticancer activity. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, there is a need for further studies to better understand the mechanism of action of 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and to identify ways to improve its specificity and reduce its toxicity.
合成法
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole-3-carboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then oxidized using potassium permanganate to yield 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
科学的研究の応用
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been used as a redox cycling agent in various studies, where it is used to generate reactive oxygen species (ROS) in cells. This can be useful in studying the effects of oxidative stress on cells and tissues.
特性
製品名 |
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
分子式 |
C23H21N3O2S |
分子量 |
403.5 g/mol |
IUPAC名 |
5-[(2,5-dimethyl-1-naphthalen-2-ylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O2S/c1-14-11-18(13-20-21(27)24(3)23(29)25(4)22(20)28)15(2)26(14)19-10-9-16-7-5-6-8-17(16)12-19/h5-13H,1-4H3 |
InChIキー |
BXLPIOFHCIVFLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=C4C(=O)N(C(=S)N(C4=O)C)C |
正規SMILES |
CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=C4C(=O)N(C(=S)N(C4=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)

![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)
![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)
![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)